molecular formula C20H25N5O4S B2543041 3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide CAS No. 2034370-10-8

3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide

Cat. No. B2543041
CAS RN: 2034370-10-8
M. Wt: 431.51
InChI Key: FVOHVCAOKONLME-UHFFFAOYSA-N
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Description

3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

  • Synthesis and Biological Evaluation : A series of N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and screened for their activity against Mycobacterium tuberculosis. The introduction of specific moieties was found to significantly enhance the compounds' potency, demonstrating the importance of structural modifications in developing effective antimicrobial agents (Ghorab et al., 2017).

  • Antitumor Properties : Compounds derived from N-(5-pyrimidinyl)benzenesulfonamide, with various substitutions, were evaluated for their activity against lymphocytic leukemia P388 but showed negligible or completely absent antitumor activity. This highlights the challenges in achieving desired biological activities through chemical modifications (Pecorari et al., 1987).

Enzyme Inhibition and Antioxidant Properties

  • Enzyme Inhibition : A study on benzenesulfonamides incorporating 1,3,5-triazine moieties revealed their moderate inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases and skin disorders, suggesting the potential therapeutic applications of these compounds (Lolak et al., 2020).

  • Antioxidant Activity : The same series of benzenesulfonamides were also evaluated for their antioxidant properties using various assays. Although they showed moderate to low activities, this research contributes to the understanding of the structural requirements for antioxidant activity in sulfonamide compounds (Lolak et al., 2020).

Novel Synthetic Approaches and Structural Analysis

  • Heterocyclic Compound Synthesis : Research on the synthesis of novel pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives highlighted the versatility of sulfonamide compounds in generating diverse heterocyclic structures. These compounds were screened for their antimicrobial properties, showcasing the intersection of organic synthesis and pharmacological screening (Hassan et al., 2009).

properties

IUPAC Name

3-methyl-N-[3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-15-3-2-4-17(11-15)30(27,28)22-6-5-19(26)25-13-16-12-21-20(23-18(16)14-25)24-7-9-29-10-8-24/h2-4,11-12,22H,5-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOHVCAOKONLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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